molecular formula C15H11BrClNO2 B12625075 2-Bromo-4-chloro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one CAS No. 918962-10-4

2-Bromo-4-chloro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B12625075
CAS No.: 918962-10-4
M. Wt: 352.61 g/mol
InChI Key: IAGCSUMCGMPHKJ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that combines halogenated aromatic rings and an oxazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is to start with a halogenated benzene derivative, followed by the introduction of the oxazolidine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Bromo-4-chloro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing new pharmaceuticals with specific biological activities.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-bromo-4-chloro-: This compound shares the halogenated aromatic ring but lacks the oxazolidine moiety.

    Cycloalkanes: These compounds have similar cyclic structures but differ in their functional groups and reactivity.

    Polysubstituted Benzenes: These compounds have multiple substituents on the benzene ring, similar to 2-Bromo-4-chloro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one, but with different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of halogenated aromatic rings and an oxazolidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918962-10-4

Molecular Formula

C15H11BrClNO2

Molecular Weight

352.61 g/mol

IUPAC Name

2-bromo-4-chloro-6-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)phenol

InChI

InChI=1S/C15H11BrClNO2/c16-12-7-10(17)6-11(15(12)19)13-8-14(20-18-13)9-4-2-1-3-5-9/h1-7,14,19H,8H2

InChI Key

IAGCSUMCGMPHKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=C(C(=CC(=C2)Cl)Br)O)C3=CC=CC=C3

Origin of Product

United States

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